molecular formula C8H5BrF3NO5S B1449710 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene CAS No. 1403483-61-3

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene

Cat. No. B1449710
M. Wt: 364.1 g/mol
InChI Key: KCHRASZRDOIERM-UHFFFAOYSA-N
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Description

“1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1820739-59-0 . It has a molecular weight of 364.1 . The IUPAC name for this compound is 1-bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.1 . The IUPAC name for this compound is 1-bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene, as part of its structural analogs, plays a significant role in medicinal chemistry and drug design. For instance, compounds with methanesulfonyl groups have been synthesized and evaluated for their anti-inflammatory activity. The synthesis of thiophenes substituted with 4-methanesulfonyl benzoyl moiety as potential anti-inflammatory lead candidates demonstrates the utility of such structures in drug development. Similarly, oxazol-5(4H)-ones containing diarylsulfone moiety were synthesized and assessed for their analgesic activity, acute toxicity, and histopathological assessment, indicating the compound's relevance in pain management research (Pillai et al., 2003) (Bărbuceanu et al., 2020).

Biological Activity and Pharmacology

The sulfonyl and nitro groups in compounds like 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene suggest potential biological activities. Compounds bearing structural similarities or functional groups have been studied for their biological effects. For instance, 4-thiazolidinones with a sulfonamide group exhibited significant anticonvulsant activity in animal models, which underscores the importance of such compounds in neuroscience and pharmacology research (Siddiqui et al., 2010).

Molecular Docking and Enzyme Induction

The compound and its analogs might be involved in molecular docking studies, indicating their potential interaction with biological macromolecules. For instance, molecular docking simulations were performed to predict the binding affinities of synthesized oxazol-5(4H)-ones derivatives against molecular targets involved in pain and inflammation. Furthermore, compounds structurally similar to 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene have been used to study the induction of hepatic monooxygenases, suggesting their role in studying enzyme induction and metabolic pathways (Bărbuceanu et al., 2020) (Kelley et al., 1985).

properties

IUPAC Name

1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHRASZRDOIERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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